molecular formula C3H6N2OS B13821116 2-Amino-N-methyl-2-thioxoacetamide CAS No. 41168-87-0

2-Amino-N-methyl-2-thioxoacetamide

Cat. No.: B13821116
CAS No.: 41168-87-0
M. Wt: 118.16 g/mol
InChI Key: CLXIOIYUNNJYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-methyl-2-thioxoacetamide is an organic compound with the molecular formula C4H8N2OS. It is a derivative of acetamide, characterized by the presence of an amino group, a methyl group, and a thioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-2-thioxoacetamide typically involves the reaction of methylamine with carbon disulfide, followed by the addition of chloroacetic acid. The reaction conditions often include a basic medium to facilitate the formation of the thioxo group. The general reaction scheme is as follows:

    Step 1: Methylamine reacts with carbon disulfide to form methylammonium dithiocarbamate.

    Step 2: Methylammonium dithiocarbamate reacts with chloroacetic acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-2-thioxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Scientific Research Applications

2-Amino-N-methyl-2-thioxoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-2-thioxoacetamide involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylthiocarbamoyl-N-methylformamide
  • N,N’-Dimethylthioxamide
  • Oxamide, N,N’-dimethylthio-
  • N,N’-Dimethylmonothiooxamide

Uniqueness

2-Amino-N-methyl-2-thioxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications .

Properties

CAS No.

41168-87-0

Molecular Formula

C3H6N2OS

Molecular Weight

118.16 g/mol

IUPAC Name

2-amino-N-methyl-2-sulfanylideneacetamide

InChI

InChI=1S/C3H6N2OS/c1-5-3(6)2(4)7/h1H3,(H2,4,7)(H,5,6)

InChI Key

CLXIOIYUNNJYDY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.